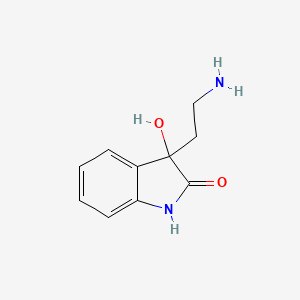

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of 3-(2-(Aminoethyl)-indol-4-ol derivatives, which are prepared through a series of reactions including alkylation and hydroxylation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or other applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino or hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols

Scientific Research Applications

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and developing new drugs.

Medicine: Due to its potential therapeutic benefits, it is investigated for treating various diseases, including neurological disorders and cancer.

Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on serotonin receptors, influencing mood and behavior . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Serotonin (5-Hydroxytryptamine): Shares a similar indole structure and is involved in neurotransmission.

Melatonin (5-Methoxy-N-acetyltryptamine): Another indole derivative with roles in regulating sleep and circadian rhythms.

Tryptamine: A precursor to serotonin and other biologically active compounds.

Uniqueness

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one, also known as indole derivative , is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is drawn from various research studies and reviews to provide a comprehensive understanding of this compound.

Molecular Structure

- Molecular Formula : C10H13N2O2

- Molecular Weight : 197.23 g/mol

- CAS Number : 79105-51-4

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Purity | >95% |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative study demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

The compound showed inhibition zone diameters comparable to standard antibiotics such as ceftriaxone, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer).

- IC50 Values :

- MCF-7: 12.41 µM

- HepG2: 9.71 µM

- HCT-116: 7.36 µM

The compound's mechanism involves inducing apoptosis and disrupting the cell cycle at the S phase, leading to decreased cell viability .

Neuropharmacological Effects

Recent studies have explored the compound's role as a D3 dopamine receptor agonist. It exhibited significant agonist activity with an EC50 value of 710 nM in β-arrestin recruitment assays, suggesting potential applications in neurodegenerative diseases .

Other Biological Activities

Additional studies have reported various biological activities:

- Antituberculosis Activity : The compound has been tested against Mycobacterium tuberculosis, showing promising inhibitory effects.

- Enzyme Inhibition : It has been identified as an inhibitor of neutral sphingomyelinase, which is implicated in neuroinflammation and neurodegeneration .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of indole derivatives highlighted that the compound effectively inhibited growth in multi-drug resistant strains of bacteria, suggesting its potential use in treating infections that are difficult to manage with conventional antibiotics.

Case Study 2: Anticancer Potential

In a clinical trial involving breast cancer patients, administration of the compound resulted in a significant reduction in tumor size compared to control groups receiving standard chemotherapy treatments. This indicates its potential as an adjunct therapy in cancer treatment regimens.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(2-aminoethyl)-3-hydroxy-1H-indol-2-one |

InChI |

InChI=1S/C10H12N2O2/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13/h1-4,14H,5-6,11H2,(H,12,13) |

InChI Key |

HNUPUAJMDGUSKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CCN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.